2'-Hydroxy-4'-methyl-6'-oxo-1',6'-dihydro-1,3'-bipyridin-1-ium dichloride
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Overview
Description
2’-Hydroxy-4’-methyl-6’-oxo-1’,6’-dihydro-1,3’-bipyridin-1-ium dichloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bipyridine core, which is a common motif in many biologically active molecules and coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Hydroxy-4’-methyl-6’-oxo-1’,6’-dihydro-1,3’-bipyridin-1-ium dichloride typically involves multi-step organic reactions. One common method involves the condensation of appropriate pyridine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The process is optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2’-Hydroxy-4’-methyl-6’-oxo-1’,6’-dihydro-1,3’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the compound into different oxidation states, altering its reactivity.
Substitution: Common in organic chemistry, this reaction replaces one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols .
Scientific Research Applications
2’-Hydroxy-4’-methyl-6’-oxo-1’,6’-dihydro-1,3’-bipyridin-1-ium dichloride has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 2’-Hydroxy-4’-methyl-6’-oxo-1’,6’-dihydro-1,3’-bipyridin-1-ium dichloride involves its interaction with specific molecular targets. It can bind to metal ions, forming stable complexes that exhibit unique reactivity. These interactions can modulate biological pathways, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Milrinone: A bipyridine derivative used as a cardiac inotropic agent.
Nicotinonitrile derivatives: Compounds with similar structural motifs used in various chemical applications.
Uniqueness
What sets 2’-Hydroxy-4’-methyl-6’-oxo-1’,6’-dihydro-1,3’-bipyridin-1-ium dichloride apart is its specific substitution pattern and the presence of the hydroxy and methyl groups, which confer unique chemical and biological properties .
Properties
CAS No. |
62073-64-7 |
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Molecular Formula |
C11H12Cl2N2O2 |
Molecular Weight |
275.13 g/mol |
IUPAC Name |
6-hydroxy-4-methyl-5-pyridin-1-ium-1-yl-1H-pyridin-1-ium-2-one;dichloride |
InChI |
InChI=1S/C11H10N2O2.2ClH/c1-8-7-9(14)12-11(15)10(8)13-5-3-2-4-6-13;;/h2-7H,1H3,(H-,12,14,15);2*1H |
InChI Key |
PSFPGVCGDRLCGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)[NH2+]C(=C1[N+]2=CC=CC=C2)O.[Cl-].[Cl-] |
Origin of Product |
United States |
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